
2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane is an organic compound belonging to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom, with various substituents including methyl and prop-1-en-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-buten-2-ol with an acid catalyst to promote cyclization and formation of the oxolane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the cyclization reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated oxolane derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles, with conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxolane derivatives with modified functional groups, which can be further utilized in synthetic chemistry and industrial applications.
Aplicaciones Científicas De Investigación
2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s double bonds and oxygen atom play crucial roles in its reactivity. In biological systems, its derivatives may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxane
- 2-Methyl-3-methylidene-4-(prop-1-en-2-yl)tetrahydrofuran
Uniqueness
2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane is unique due to its specific substituents and ring structure, which confer distinct chemical and physical properties
Propiedades
Número CAS |
89502-59-0 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2-methyl-3-methylidene-4-prop-1-en-2-yloxolane |
InChI |
InChI=1S/C9H14O/c1-6(2)9-5-10-8(4)7(9)3/h8-9H,1,3,5H2,2,4H3 |
Clave InChI |
HEYKIEBZHVNLCD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C)C(CO1)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




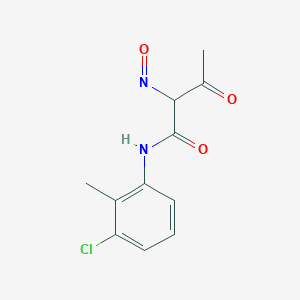
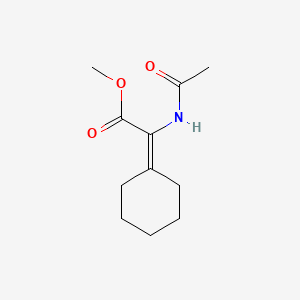
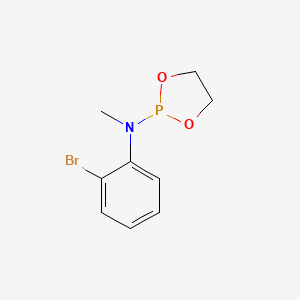

methanone](/img/structure/B14401507.png)
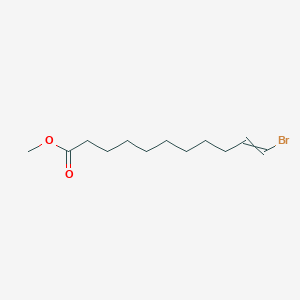
![N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14401520.png)
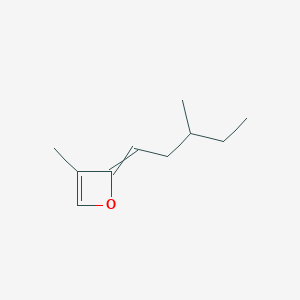
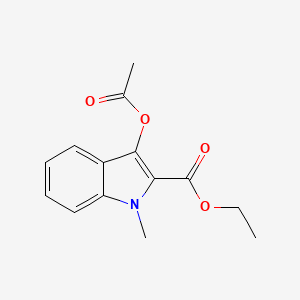
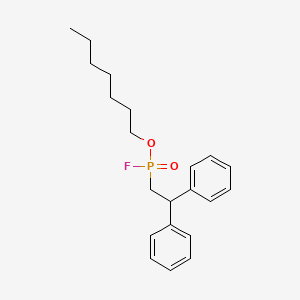
![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)
![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
